3,6-Di-tert-butyl-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups at the 3 and 6 positions and an ethoxy group at the 2 position on the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-3,6-di-tert-butylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of 2-Ethoxy-3,6-di-tert-butylphenol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-3,6-di-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or tert-butyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Ethoxy-3,6-di-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Widely used in the production of plastics, rubber, and fuels to enhance stability and shelf life.
Mechanism of Action
The antioxidant properties of 2-Ethoxy-3,6-di-tert-butylphenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound can also chelate metal ions, preventing them from catalyzing oxidative reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethoxy group but has similar antioxidant properties.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, enhancing its steric hindrance and stability.
2-Ethoxyphenol: Lacks the tert-butyl groups, making it less sterically hindered and less effective as an antioxidant.
Uniqueness
2-Ethoxy-3,6-di-tert-butylphenol is unique due to the combination of ethoxy and tert-butyl groups, which provide both steric hindrance and electron-donating effects. This enhances its antioxidant properties and makes it more effective in stabilizing various industrial products.
Properties
CAS No. |
63508-03-2 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
3,6-ditert-butyl-2-ethoxyphenol |
InChI |
InChI=1S/C16H26O2/c1-8-18-14-12(16(5,6)7)10-9-11(13(14)17)15(2,3)4/h9-10,17H,8H2,1-7H3 |
InChI Key |
NKSQVTJZCAGPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.